![molecular formula C24H21N3O B12117040 7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12117040.png)
7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
Reactants: Indoloquinoxaline intermediate, 2-(2-methylphenoxy)ethyl bromide
Conditions: Reflux in an aprotic solvent (e.g., dimethylformamide), presence of a base (e.g., potassium carbonate)
Product: 7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the indoloquinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with isatin derivatives. The resulting intermediate is then subjected to further functionalization to introduce the methylphenoxyethyl group.
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Step 1: Synthesis of Indoloquinoxaline Core
Reactants: o-phenylenediamine, isatin
Conditions: Reflux in ethanol or methanol, presence of a catalytic amount of acid (e.g., acetic acid)
Product: Indoloquinoxaline intermediate
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, making it a candidate for further drug development .
Medicine
In medicine, the compound’s ability to interact with DNA and proteins makes it a promising candidate for the development of new therapeutic agents.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can bind to specific proteins, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b]quinoxaline: The parent compound, which lacks the methylphenoxyethyl group.
2-methylphenoxyacetic acid: A simpler compound with a similar phenoxyethyl group but lacking the indoloquinoxaline core.
6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline: A derivative with a methoxyethyl group instead of the methylphenoxyethyl group.
Uniqueness
The uniqueness of 7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the indoloquinoxaline core and the methylphenoxyethyl group allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C24H21N3O |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
7-methyl-6-[2-(2-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O/c1-16-8-3-6-13-21(16)28-15-14-27-23-17(2)9-7-10-18(23)22-24(27)26-20-12-5-4-11-19(20)25-22/h3-13H,14-15H2,1-2H3 |
InChI Key |
OJDJZLOILYENJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC=C5C |
Origin of Product |
United States |
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